molecular formula C27H25N3O4S B2995493 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-33-5

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2995493
CAS No.: 532970-33-5
M. Wt: 487.57
InChI Key: IHLAMQIWLGCOBY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an indole, and an amide group. The benzodioxole group is a type of aromatic organic compound that is based on a benzene ring fused to a 1,3-dioxole ring . The indole group is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The benzodioxole and indole rings are likely to be planar due to their aromatic nature, while the amide group could potentially participate in hydrogen bonding interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing benzodioxole, indole, and amide groups are known to participate in a variety of chemical reactions. For example, the benzodioxole group can undergo electrophilic aromatic substitution reactions, while the indole group can participate in reactions such as the Fischer indole synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents due to the ability of the amide group to participate in hydrogen bonding .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Compounds with similar structures have been explored for their potential in medicinal chemistry, particularly as novel therapeutic agents. For instance, derivatives of benzamides and related scaffolds have been investigated for their prokinetic and antiemetic activities, suggesting potential applications in gastrointestinal disorders (Sakaguchi et al., 1992). Furthermore, benzothiazole-containing compounds have been synthesized and evaluated for their anticancer properties, indicating the relevance of such structures in the development of new anticancer agents (Osmaniye et al., 2018).

Material Science

In the field of materials science, benzamide derivatives have been utilized in the synthesis of novel polymers with potential applications in high-performance materials. For example, new aromatic polyimides have been synthesized from diamines, including benzamide derivatives, showcasing their utility in creating materials with desirable thermal and mechanical properties (Butt et al., 2005).

Organic Chemistry and Synthesis

Benzamide-based compounds have also been central to advances in organic synthesis, including the development of new catalytic reactions and the synthesis of complex organic molecules. For instance, the palladium-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides represents a novel approach to synthesizing functionalized organic compounds, highlighting the versatility of benzamide derivatives in organic synthesis (Wang and Widenhoefer, 2004).

Future Directions

The compound could potentially be investigated for its biological activity, given that compounds with similar structures have shown activity against various cancer cell lines . Further studies could also explore its physical and chemical properties, and how these properties influence its biological activity.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c1-18-6-2-3-7-20(18)27(32)28-12-13-30-15-25(21-8-4-5-9-22(21)30)35-16-26(31)29-19-10-11-23-24(14-19)34-17-33-23/h2-11,14-15H,12-13,16-17H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAMQIWLGCOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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